Methyl 4-(piperazine-1-sulfonyl)benzoate
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Overview
Description
Methyl 4-(piperazine-1-sulfonyl)benzoate is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.33 g/mol . It is known for its unique structure, which includes a piperazine ring and a sulfonyl group attached to a benzoate ester. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(piperazine-1-sulfonyl)benzoate typically involves the reaction of 4-(piperazine-1-sulfonyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification . The reaction can be represented as follows:
4-(piperazine-1-sulfonyl)benzoic acid+methanolcatalystMethyl 4-(piperazine-1-sulfonyl)benzoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(piperazine-1-sulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoate ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated benzoate derivatives.
Scientific Research Applications
Methyl 4-(piperazine-1-sulfonyl)benzoate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-(piperazine-1-sulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring provides additional binding interactions, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(piperazin-1-ylsulfonyl)benzoate
- Benzoic acid, 4-(1-piperazinylsulfonyl)-, methyl ester
- N-(4-chlorophenyl)acetamide
- 4-(hydroxymethyl)phenol
Uniqueness
Methyl 4-(piperazine-1-sulfonyl)benzoate is unique due to its combination of a piperazine ring and a sulfonyl group attached to a benzoate ester. This structure imparts distinct chemical properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential in drug development further highlight its uniqueness .
Properties
IUPAC Name |
methyl 4-piperazin-1-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-18-12(15)10-2-4-11(5-3-10)19(16,17)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJMCGFRMREGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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